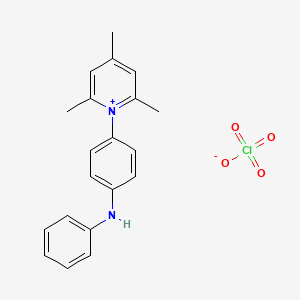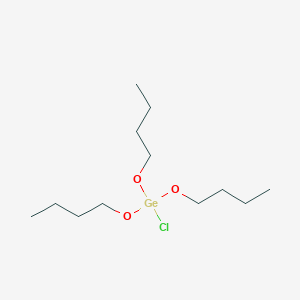
Tributoxy(chloro)germane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tributoxy(chloro)germane is an organogermanium compound with the chemical formula C12H27ClGeO3 It is a derivative of germane, where three butoxy groups and one chlorine atom are bonded to a germanium atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tributoxy(chloro)germane can be synthesized through the reaction of germanium tetrachloride (GeCl4) with butanol (C4H9OH) in the presence of a base. The reaction typically proceeds as follows:
GeCl4+3C4H9OH→Ge(O(C4H9)3Cl+3HCl
This reaction is carried out under controlled conditions to ensure the complete substitution of chlorine atoms with butoxy groups, except for one chlorine atom which remains bonded to the germanium atom.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving distillation and purification steps to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Tributoxy(chloro)germane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or alkoxides.
Oxidation and Reduction: The germanium center can undergo oxidation or reduction, altering the oxidation state of the compound.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of germanium dioxide and butanol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alkoxides, and other nucleophiles. These reactions are typically carried out in organic solvents under mild conditions.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride can be used.
Hydrolysis: This reaction occurs readily in the presence of water or aqueous solutions.
Major Products Formed
Substitution Reactions: Products include various substituted germanium compounds, depending on the nucleophile used.
Oxidation and Reduction: Products vary based on the specific reaction but can include different oxidation states of germanium.
Hydrolysis: The primary products are germanium dioxide and butanol.
Applications De Recherche Scientifique
Tributoxy(chloro)germane has several applications in scientific research:
Organic Synthesis: It is used as a precursor for the synthesis of other organogermanium compounds.
Materials Science: The compound is utilized in the preparation of germanium-containing materials, which have applications in electronics and photonics.
Catalysis: It serves as a catalyst or catalyst precursor in various chemical reactions, including polymerization and cross-coupling reactions.
Biological Studies: Research is ongoing to explore its potential biological activities and applications in medicine.
Mécanisme D'action
The mechanism of action of tributoxy(chloro)germane involves its ability to undergo various chemical transformations, primarily through the reactivity of the germanium center. The molecular targets and pathways depend on the specific reactions it participates in. For example, in substitution reactions, the chlorine atom is the primary site of reactivity, while in oxidation-reduction reactions, the germanium center undergoes changes in oxidation state.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tributyl(chloro)germane: Similar structure but with butyl groups instead of butoxy groups.
Triphenyl(chloro)germane: Contains phenyl groups instead of butoxy groups.
Trimethyl(chloro)germane: Contains methyl groups instead of butoxy groups.
Uniqueness
Tributoxy(chloro)germane is unique due to the presence of butoxy groups, which impart different chemical properties compared to other similar compounds. The butoxy groups can influence the solubility, reactivity, and overall stability of the compound, making it suitable for specific applications in organic synthesis and materials science.
Propriétés
Numéro CAS |
91636-14-5 |
|---|---|
Formule moléculaire |
C12H27ClGeO3 |
Poids moléculaire |
327.42 g/mol |
Nom IUPAC |
tributoxy(chloro)germane |
InChI |
InChI=1S/C12H27ClGeO3/c1-4-7-10-15-14(13,16-11-8-5-2)17-12-9-6-3/h4-12H2,1-3H3 |
Clé InChI |
YSAINHRZHZBAMS-UHFFFAOYSA-N |
SMILES canonique |
CCCCO[Ge](OCCCC)(OCCCC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


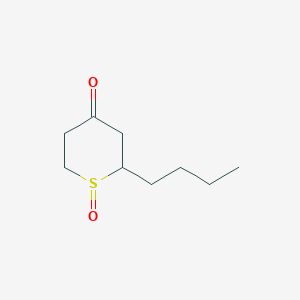
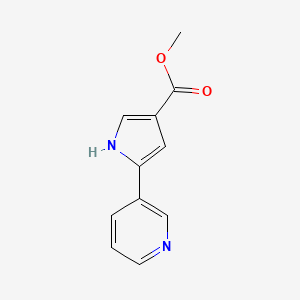
![3-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]propan-1-ol](/img/structure/B14371363.png)

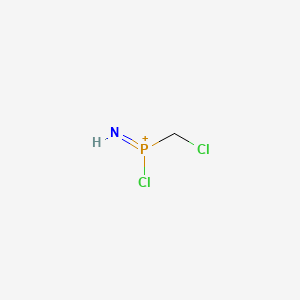
phosphanium iodide](/img/structure/B14371387.png)
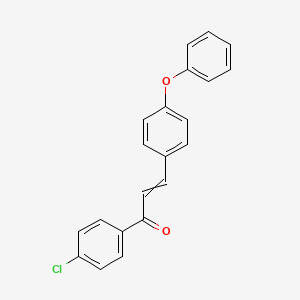
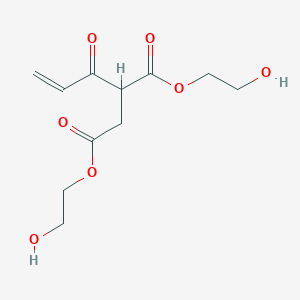

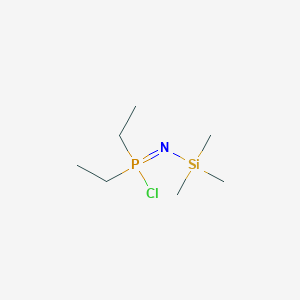
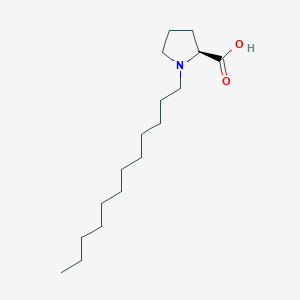
![2-(2-{2-[2-(2,3,4-Tributylphenoxy)ethoxy]ethoxy}ethoxy)ethan-1-ol](/img/structure/B14371425.png)
